molecular formula C17H30N4O2 B6805988 N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide

Cat. No.: B6805988
M. Wt: 322.4 g/mol
InChI Key: NHJQWRGGIPZXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide is a complex organic compound with a unique structure that includes an adamantane moiety, a morpholine ring, and multiple amine groups

Properties

IUPAC Name

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c18-8-15-9-21(1-2-23-15)16(22)20-10-17(19)13-4-11-3-12(6-13)7-14(17)5-11/h11-15H,1-10,18-19H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQWRGGIPZXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2(C3CC4CC(C3)CC2C4)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with morpholine and other reagents to form the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)morpholine-4-carboxamide is unique due to the combination of the adamantane moiety and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

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